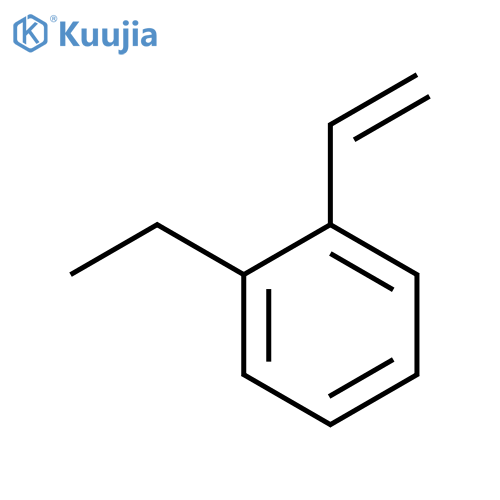

Cas no 7564-63-8 (o-ethylstyrene)

o-ethylstyrene 化学的及び物理的性質

名前と識別子

-

- o-ethylstyrene

- 1-ETHYL-2-VINYL-BENZENE

- 1-vinyl-2-ethylbenzene

- 2-Aethyl-styrol

- 2-ethyl-styrene

- VTPNYMSKBPZSTF-UHFFFAOYSA-N

- Benzene, 1-ethenyl-2-ethyl-

- UNII-5435MYJ5UJ

- 2-ETHYL-1-VINYLBENZENE

- 2-ETHYLSTYRENE

- 28106-30-1

- DTXSID80891150

- WN4QLH2ZN3

- 7564-63-8

- UNII-WN4QLH2ZN3

- 1-ethenyl-2-ethylbenzene

- Styrene, ar-ethyl-

- Benzene, ethenylethyl-

- EINECS 231-464-4

- Styrene, o-ethyl-

- AKOS006330937

- 1-Ethyl-2-vinylbenzene

- EINECS 248-846-1

- o-Ethylvinylbenzene

- 5435MYJ5UJ

- NS00019605

- FT-0774900

-

- MDL: MFCD09033343

- インチ: InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3

- InChIKey: VTPNYMSKBPZSTF-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=CC=C1C=C

計算された属性

- せいみつぶんしりょう: 132.0939g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 2

- どういたいしつりょう: 132.0939g/mol

- 単一同位体質量: 132.0939g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 10

- 複雑さ: 105

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 0.9017

- ゆうかいてん: -75.5°C

- ふってん: 189.15°C (estimate)

- 屈折率: 1.5356

- PSA: 0.00000

- LogP: 2.89200

o-ethylstyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D112612-1g |

1-ETHYL-2-VINYL-BENZENE |

7564-63-8 | 95% | 1g |

$785 | 2025-02-19 | |

| eNovation Chemicals LLC | D112612-1g |

1-ETHYL-2-VINYL-BENZENE |

7564-63-8 | 95% | 1g |

$785 | 2024-08-03 |

o-ethylstyrene 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

o-ethylstyreneに関する追加情報

Comprehensive Guide to o-Ethylstyrene (CAS No. 7564-63-8): Properties, Applications, and Industry Insights

o-Ethylstyrene (CAS No. 7564-63-8), also known as ortho-ethylstyrene, is a versatile organic compound widely used in industrial and research applications. This aromatic hydrocarbon derivative belongs to the styrene family, characterized by its ethyl substitution at the ortho position of the benzene ring. Its unique molecular structure (C10H12) contributes to its reactivity and utility in polymerization, specialty chemicals, and material science. In recent years, the demand for o-ethylstyrene-based products has surged due to their role in sustainable material development and high-performance coatings.

The compound’s physicochemical properties include a boiling point of ~200°C, a density of 0.91 g/cm³, and moderate solubility in organic solvents. These traits make it suitable for applications requiring controlled viscosity and thermal stability. Researchers frequently search for "o-ethylstyrene synthesis methods" or "CAS 7564-63-8 safety data," reflecting growing interest in its production and handling protocols. Notably, its compatibility with green chemistry principles has positioned it as a candidate for eco-friendly polymer formulations.

In the polymer industry, o-ethylstyrene serves as a monomer for producing modified polystyrene resins. These resins exhibit enhanced mechanical strength and UV resistance compared to conventional polystyrene, addressing trends toward durable packaging and automotive components. A 2023 market analysis highlighted a 12% annual growth in demand for such high-performance styrenics, driven by electric vehicle lightweighting and renewable energy infrastructure.

Emerging applications include its use in photocurable inks and adhesive formulations, where its fast polymerization kinetics reduce energy consumption during manufacturing. FAQs like "How does o-ethylstyrene improve adhesive performance?" often arise in technical forums, underscoring its industrial relevance. Recent patents describe its incorporation into bio-based composites, aligning with circular economy initiatives.

From an analytical perspective, CAS 7564-63-8 is typically characterized via GC-MS and NMR spectroscopy. Laboratories frequently query "o-ethylstyrene purity standards" for quality control, as impurities can affect downstream reactivity. The compound’s stability under inert atmospheres makes it preferable for controlled radical polymerization techniques.

Environmental considerations have spurred research into o-ethylstyrene degradation pathways. Microbial biodegradation studies show promising results, with certain Pseudomonas strains capable of metabolizing the compound within 28 days under aerobic conditions. This data responds to searches like "Is o-ethylstyrene environmentally persistent?"—a critical question for regulatory compliance.

Future prospects for 7564-63-8 include exploration in smart materials and self-healing polymers. Its ability to form cross-linked networks under mild conditions has attracted attention in 4D printing research. As industries prioritize multifunctional materials, o-ethylstyrene derivatives are expected to play a pivotal role in next-generation material design.

7564-63-8 (o-ethylstyrene) 関連製品

- 9052-95-3(Dianion HP-20 Resin)

- 7399-49-7(2-Isopropenyltoluene)

- 103-29-7((2-phenylethyl)benzene)

- 101-81-5(benzylbenzene)

- 26444-18-8(alpha,2-dimethylstyrene)

- 28106-30-1(Benzene, ethenylethyl-)

- 86-73-7(Fluorene)

- 1538604-30-6(1,2,2,3-Tetrachloro-1,1-difluoropropane)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)